7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

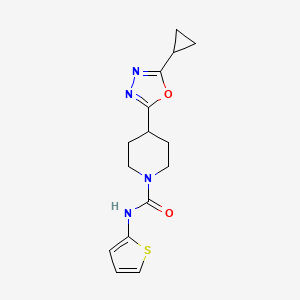

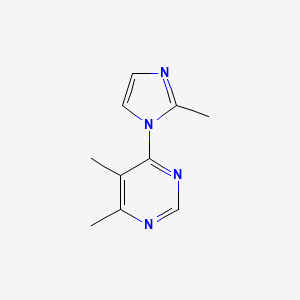

“7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” is a chemical compound with the linear formula C8H8ClNO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H8ClNO2 . The compound has a molecular weight of 185.611 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 185.611 and a linear formula of C8H8ClNO2 .Scientific Research Applications

Antimicrobial and Antifungal Agents

One significant application of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is in the synthesis of compounds with promising antimicrobial and antifungal activities. Abbasi et al. (2020) described the synthesis of various acetamide derivatives starting from this compound, which showed suitable antibacterial and antifungal potential with low hemolytic activity, indicating their potential as safer antimicrobial agents (Abbasi et al., 2020). Another study by the same group reported the synthesis of oxadiazole derivatives with potent antibacterial activity, further highlighting the versatility of this compound in generating bioactive molecules (Abbasi et al., 2022).

Anti-diabetic Agents

The compound has also been utilized in synthesizing new derivatives with anti-diabetic potentials. Abbasi et al. (2023) synthesized a series of acetamide derivatives, which were evaluated for their α-glucosidase inhibitory activities, showcasing weak to moderate inhibitory activities against α-glucosidase enzyme, a key target in managing type-2 diabetes (Abbasi et al., 2023).

Anticonvulsant Activity

In the realm of neuropharmacology, this compound has served as a foundation for synthesizing compounds with potential anticonvulsant activities. Arustamyan et al. (2019) detailed the synthesis of amino amides and amino esters based on this compound, which were tested for their anticonvulsant activities, providing a new avenue for developing treatments for epilepsy (Arustamyan et al., 2019).

Alzheimer's Disease and Type-2 Diabetes Therapeutic Agents

Moreover, this compound has been investigated for its potential in treating neurodegenerative diseases and diabetes. Abbasi et al. (2019) synthesized derivatives that exhibited moderate inhibitory potential against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment, and α-glucosidase, indicating their potential application in managing Alzheimer's disease and type-2 diabetes (Abbasi et al., 2019).

Safety and Hazards

properties

IUPAC Name |

6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWFWTIQKGSLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)

![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2610780.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2610782.png)

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)

![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)

![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)

![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)